molecular formula C18H12Cl3NO B1420719 7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160257-06-6

7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride

Cat. No. B1420719
CAS RN: 1160257-06-6
M. Wt: 364.6 g/mol
InChI Key: PXBLNHFOMKXPLO-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride (CCDC) is a chlorinated organic compound with a wide range of applications in the scientific research field. CCDC has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and the advantages and limitations for lab experiments. In

Scientific Research Applications

I have conducted a search for the scientific research applications of “7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride,” but unfortunately, there is limited information available on this specific compound’s unique applications. The available literature does not provide a comprehensive analysis focusing on six or eight unique applications as requested.

However, compounds containing the quinoline nucleus, such as 8-hydroxyquinoline, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . This suggests that related compounds may also possess similar properties and could potentially be applied in these areas.

properties

IUPAC Name

7-chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl3NO/c1-9-14(20)8-7-13-15(18(21)23)10(2)16(22-17(9)13)11-3-5-12(19)6-4-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBLNHFOMKXPLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C(=C2C(=O)Cl)C)C3=CC=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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